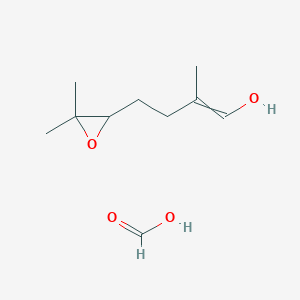
4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol;formic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol;formic acid is a complex organic compound with a unique structure that includes an oxirane ring and a formic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol typically involves the reaction of 3,3-dimethyloxirane with 2-methylbut-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol involves its interaction with molecular targets and pathways within biological systems. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The formic acid moiety may also contribute to its activity by participating in acid-base reactions.
相似化合物的比较
Similar Compounds
- 3-(3,3-Dimethyloxiran-2-yl)-2,2-dimethylpropionic acid
- 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-4-methoxyfuro[3,2-g]chromen-7-one
Uniqueness
4-(3,3-Dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol is unique due to its specific structure, which includes both an oxirane ring and a formic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
146464-72-4 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
4-(3,3-dimethyloxiran-2-yl)-2-methylbut-1-en-1-ol;formic acid |
InChI |
InChI=1S/C9H16O2.CH2O2/c1-7(6-10)4-5-8-9(2,3)11-8;2-1-3/h6,8,10H,4-5H2,1-3H3;1H,(H,2,3) |
InChI 键 |
HRQREVKOABBCDF-UHFFFAOYSA-N |
规范 SMILES |
CC(=CO)CCC1C(O1)(C)C.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)

![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
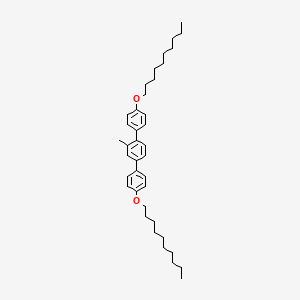
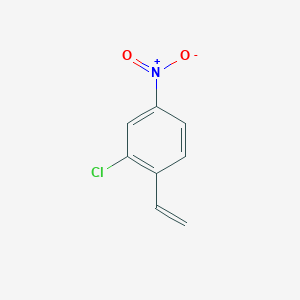
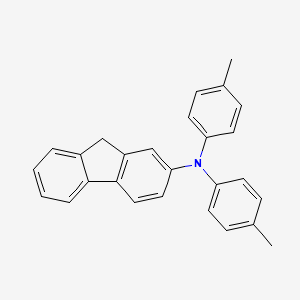
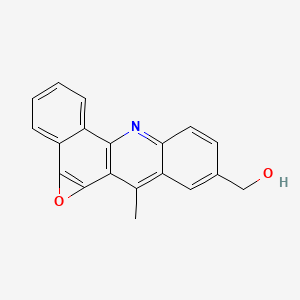
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
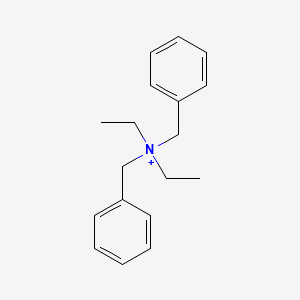
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
